4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate
Description
The compound 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate is a hydrazone-functionalized benzoate ester with a brominated aromatic system. Its molecular formula is C₂₆H₂₅BrN₂O₄, featuring a central carbohydrazonoyl bridge linking a substituted phenoxyacetyl group (2-isopropyl-5-methylphenoxy) to a 4-bromobenzoate ester moiety.
Key structural attributes include:
- Hydrazonoyl group: Imparts conformational rigidity and metal-binding capacity.
- Bromobenzoate ester: Enhances lipophilicity and may influence pharmacokinetics.
- Substituted phenoxyacetyl group: The 2-isopropyl-5-methyl substitution likely affects steric interactions and solubility.
Properties
IUPAC Name |
[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O4/c1-17(2)23-13-4-18(3)14-24(23)32-16-25(30)29-28-15-19-5-11-22(12-6-19)33-26(31)20-7-9-21(27)10-8-20/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSNWHJIOQVVGV-RWPZCVJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.39 g/mol. The structure consists of a phenyl ring substituted with a bromobenzoate and a hydrazone linkage, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of phenoxyacetic acid, including those similar to the target compound, exhibit significant antibacterial and antifungal properties. A study synthesizing various derivatives showed that certain compounds demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus aureus, as well as antifungal effects against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity |
|---|---|---|
| Compound 2 | Pseudomonas aeruginosa | Potent |
| Compound 6 | Staphylococcus aureus | Potent |
| Compound 13 | Candida albicans | Potent |
Anticancer Activity
Hydrazone derivatives have been studied for their potential anticancer properties. For instance, compounds containing hydrazone linkages have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific studies on related compounds suggest that they can inhibit tumor growth through various pathways, including the modulation of apoptotic markers .
Table 2: Anticancer Activity Findings
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 20 | Cell cycle arrest |
Case Studies
- Study on Antibacterial Effects : A series of experiments conducted on synthesized derivatives revealed that modifications to the phenoxy group significantly enhanced antibacterial activity. The study highlighted the importance of structural features in determining efficacy against specific bacterial strains .
- Anticancer Screening : In vitro assays were performed on various cancer cell lines to assess the cytotoxicity of the compound. Results indicated that the compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting its potential for further development as an anticancer agent .
Scientific Research Applications
Research indicates that derivatives of phenoxyacetic acids, including compounds similar to 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate, exhibit significant antibacterial and antifungal activities . For instance, studies have shown that related compounds demonstrate potent effects against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Applications in Medicinal Chemistry
- Antimicrobial Agents
-
Anti-inflammatory Agents
- Given the structural similarities with known anti-inflammatory compounds, there is potential for exploring this compound in the context of anti-inflammatory drug discovery.
-
Pharmaceutical Synthesis
- The compound can serve as an intermediate in the synthesis of more complex pharmaceuticals. Its reactive functional groups allow for further derivatization to create novel therapeutic agents.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A series of derivatives were synthesized using the hydrazone formation method from phenoxyacetic acid derivatives. The resulting compounds were screened for antimicrobial activity against a panel of bacterial and fungal strains. Notably, certain derivatives displayed promising results, warranting further investigation into their mechanisms of action and therapeutic potential.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on various substituted phenoxyacetic acids to identify key structural features that enhance biological activity. The presence of the isopropyl group and specific hydrophilic/hydrophobic balance were found to be critical in improving efficacy against target pathogens.
Comparison with Similar Compounds
4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-chlorobenzoate (CID 9657006)
This chloro analog shares nearly identical structural features with the target bromo compound, differing only in the halogen substituent (Cl vs. Br). Key distinctions include:
| Property | 4-Bromo Derivative (Target) | 4-Chloro Analog |
|---|---|---|
| Molecular Weight (g/mol) | 525.4 | 465.9 |
| Predicted CCS (Ų, [M+H]⁺) | ~215 (estimated) | 212.8 |
| Halogen Atomic Radius | 1.15 Å (Br) | 0.99 Å (Cl) |
The collision cross-section (CCS) difference (~2.2 Ų) suggests minor conformational changes due to steric effects .
Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.)
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) differ in three key aspects :
Ester Group : Ethyl vs. phenyl ester, altering hydrolysis kinetics and bioavailability.
Linker: Phenethylamino vs.
Aromatic Systems : Pyridazine/isoxazole rings vs. bromobenzene, modulating electronic and steric profiles.
| Compound | Functional Group | Key Substituent | Predicted LogP |
|---|---|---|---|
| Target Bromo Compound | Hydrazonoyl | 4-Bromobenzoate | ~4.5 (est.) |
| I-6230 | Phenethylamino | Pyridazin-3-yl | ~3.2 |
| I-6273 | Phenethylamino | Methylisoxazol-5-yl | ~3.8 |
The hydrazonoyl group in the target compound likely enhances metal coordination compared to the amino linkers in I-series derivatives, which may favor π-π stacking with aromatic residues .
Fluorobenzoate Derivatives with Heterocyclic Moieties
Critical comparisons include :
- Solubility: Piperazine improves aqueous solubility compared to the target compound’s bulky isopropyl-methylphenoxy group.
- Bioactivity : Fluorine’s small size may allow tighter binding to hydrophobic enzyme pockets, whereas bromine’s bulk could disrupt sterically constrained interactions.
Research Implications and Data Gaps
- Structural Dynamics : Computational modeling (e.g., molecular docking) is needed to assess the bromo compound’s binding modes versus its chloro analog .
- Synthetic Accessibility : Bromination may require harsher conditions than chlorination, affecting yield and purity.
- Biological Data: No literature or patent data exist for the target compound, highlighting a critical research gap .
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Category : Basic Research Question
Methodological Answer :
The synthesis involves multi-step reactions, including condensation of hydrazone precursors with bromobenzoate derivatives. Key optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to improved solubility of intermediates .
- Catalysis : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can accelerate condensation steps by stabilizing transition states .
- Temperature Control : Maintaining reflux conditions (80–100°C) minimizes side reactions like hydrolysis of the bromobenzoate group .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) effectively separates byproducts. Purity >95% is achievable via recrystallization in ethanol .
What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Category : Basic Research Question
Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the hydrazone NH (δ 10.2–11.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and isopropyl/methyl groups (δ 1.2–2.5 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₃H₁₉BrN₂O₄, [M+H]⁺ = 468.04) .
- X-ray Crystallography : Resolve steric effects from the bromobenzoate and isopropyl groups to confirm spatial arrangement .
How do steric and electronic effects influence its biological activity?
Category : Advanced Research Question
Methodological Answer :
- Steric Hindrance : The 2-isopropyl-5-methylphenoxy group may limit binding to hydrophobic enzyme pockets, as observed in analogs with reduced activity when substituents are bulkier .
- Electronic Effects : The bromobenzoate moiety’s electron-withdrawing nature enhances electrophilicity, potentially increasing reactivity with nucleophilic biological targets (e.g., cysteine proteases) .
- Structure-Activity Relationship (SAR) : Replace bromine with chlorine or fluorine to assess electronic contributions. Preliminary data suggest bromine’s polarizability is critical for membrane penetration .
What experimental designs address contradictions in biological activity data across studies?
Category : Advanced Research Question
Methodological Answer :
- Standardized Assays : Use uniform in vitro models (e.g., human cancer cell lines like MCF-7 or HepG2) to minimize variability. Discrepancies in IC₅₀ values often arise from differing assay conditions .
- Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
- Dose-Response Curves : Perform triplicate experiments with gradient concentrations (0.1–100 µM) to validate reproducibility .
How can computational methods predict its metabolic stability?
Category : Advanced Research Question
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify potential oxidation sites (e.g., hydrazone cleavage) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolytic stability of the ester linkage .
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate half-life, bioavailability, and blood-brain barrier penetration .
What strategies mitigate degradation during long-term storage?
Category : Advanced Research Question
Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis .
- Stability Studies : Monitor degradation via HPLC at 0, 3, 6, and 12 months. Degradation products (e.g., free benzoic acid) indicate ester bond instability .
- Light Protection : Amber glass vials prevent photodegradation of the bromobenzoate group .
How to resolve spectral overlaps in NMR characterization?
Category : Advanced Research Question
Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping aromatic signals and assign quaternary carbons .
- Deuterated Solvents : DMSO-d₆ improves resolution for NH protons compared to CDCl₃ .
- Variable Temperature NMR : Elevate temperature (50°C) to reduce peak broadening caused by slow conformational exchange .
What in vivo models are suitable for pharmacokinetic studies?
Category : Advanced Research Question
Methodological Answer :
- Rodent Models : Administer intravenously (1–5 mg/kg) to assess plasma half-life and tissue distribution. Blood samples analyzed via LC-MS/MS .
- Drosophila Melanogaster : Screen for acute toxicity (LD₅₀) and bioaccumulation in lipid-rich tissues .
- Metabolite Profiling : Collect urine/feces to identify Phase I/II metabolites (e.g., glucuronidation of phenolic intermediates) .
How does the compound’s crystallinity affect formulation development?
Category : Advanced Research Question
Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., acetone/water) to identify stable crystalline forms. Differential Scanning Calorimetry (DSC) confirms melting points .
- Solubility Enhancement : Amorphous solid dispersions with polyvinylpyrrolidone (PVP) improve aqueous solubility by 10-fold .
What analytical techniques quantify trace impurities in bulk samples?
Category : Basic Research Question
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
